tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
Overview
Description
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is often used as a reagent in organic synthesis due to its unique structural features, which include a tert-butyl group, a hydroxyethyl group, and a prop-2-yn-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate typically involves the reaction of diethanolamine with benzyl chloride under reflux conditions for 1 to 1.5 hours. The reaction mixture is then cooled to 23-28°C, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is allowed to react for 2.5 to 3.5 hours. The final step involves the addition of di-tert-butyl dicarbonate and stirring for 0.5 to 1 hour, followed by hydrogenation to remove the benzyl group, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of phosphatidyl ethanolamines and ornithine.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate is unique due to the presence of both a hydroxyethyl group and a prop-2-yn-1-yl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-prop-2-ynylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h1,12H,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUWQDCWEGBAOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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